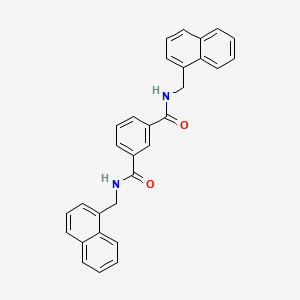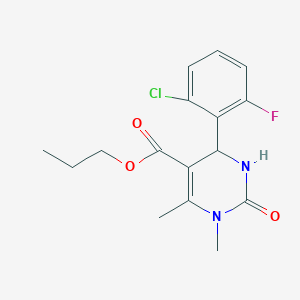![molecular formula C17H13ClN4O2S B11506959 12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11506959.png)
12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a combination of chloro, methoxyphenyl, dimethyl, and thia groups
Preparation Methods
The synthesis of 12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require refluxing in ethanol to facilitate the formation of the desired heterocyclic structure.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Scientific Research Applications
12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: Its heterocyclic structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxyphenyl groups allows it to bind effectively to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses.
Comparison with Similar Compounds
Compared to other similar compounds, 12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one stands out due to its unique combination of functional groups. Similar compounds include:
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0]trideca-1(9),2(7),10,12-tetraen-6-one
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
These compounds share structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.
Properties
Molecular Formula |
C17H13ClN4O2S |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C17H13ClN4O2S/c1-8-12-14-15(25-16(12)19-9(2)13(8)18)17(23)22(21-20-14)10-4-6-11(24-3)7-5-10/h4-7H,1-3H3 |
InChI Key |
MYNZCAWKGSCLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=O)N(N=N3)C4=CC=C(C=C4)OC)SC2=NC(=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine](/img/structure/B11506888.png)
![Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]-](/img/structure/B11506899.png)
![7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11506905.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine](/img/structure/B11506911.png)
![1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone](/img/structure/B11506916.png)

![8-bromo-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B11506922.png)
![N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11506927.png)
![3-[4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11506933.png)
![(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11506939.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B11506940.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B11506947.png)

